6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde (CAS: 623565-63-9) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure combines a pyrazole ring fused with a 1,3-oxazine ring, featuring a reactive aldehyde (-CHO) group at the 2-position (Figure 1). This functional group renders the compound electrophilic, making it valuable in condensation reactions, such as forming hydrazones or imines, which are critical in medicinal chemistry and materials science.
The compound is stored under 2–8°C in a sealed, dry environment to prevent degradation or moisture absorption . Limited data are available on its physicochemical properties (e.g., boiling point, solubility) and hazard classifications, necessitating cautious handling.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVCHPXADXEUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474375 | |
| Record name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-63-9 | |
| Record name | 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623565-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the pyrazole ring. The oxazine ring is then formed through an intramolecular cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid.
Reduction: 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde has been explored for its potential as a therapeutic agent. Research indicates its role in the development of anti-inflammatory and anti-cancer drugs.
Anti-inflammatory Properties
Recent studies have shown that derivatives of this compound can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, a study highlighted the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-0623), demonstrating significant efficacy in reducing inflammation in preclinical models .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of analogs were synthesized and evaluated for their activity against different cancer cell lines. One notable study reported that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .
Material Science Applications
The unique structural characteristics of this compound allow it to be utilized in material sciences.
Polymer Chemistry
Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The introduction of pyrazolo[5,1-b][1,3]oxazine moieties into polymers has been shown to improve their performance in various applications such as coatings and composites .
Agricultural Chemistry Applications
In agriculture, the compound's derivatives have been studied for their potential use as pesticides or herbicides. The synthesis of various substituted derivatives has led to the identification of compounds with effective herbicidal activity against common weeds.
Herbicidal Activity
One study demonstrated that certain derivatives showed significant herbicidal activity at low concentrations, making them promising candidates for environmentally friendly herbicides . The mechanism of action involves disrupting metabolic processes in target plants.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo-oxazine scaffold is highly modular, with structural variations significantly altering reactivity, stability, and applications. Below is a detailed comparison of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde with key analogs:
Structural and Functional Analysis
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic additions) compared to the carboxylic acid derivatives (e.g., salt formation, amide coupling) .
- Boronic Ester Utility : The boronic ester derivative (CAS: 1428234-36-9) is pivotal in cross-coupling reactions, enabling rapid diversification of the core structure .
Stability and Handling
- The target compound requires refrigeration (2–8°C) for storage, whereas the 6,6-dimethyl carboxylic acid analog is stable at ambient conditions .
- Limited hazard data are available for most analogs, underscoring the need for precautionary handling .
Commercial Availability
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₇H₉N₃O
- Molecular Weight : 151.17 g/mol
The compound features a pyrazolo[5,1-b][1,3]oxazine core which is integral to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- PDE4B Inhibition : This compound has been identified as a potent inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses. Inhibition of PDE4B can lead to reduced levels of pro-inflammatory cytokines and may have therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Neuroprotective Effects : Some investigations have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:
- Inhibition of cAMP Degradation : By inhibiting PDE4B, this compound increases intracellular cAMP levels, which can lead to anti-inflammatory effects.
- Apoptotic Pathway Activation : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation .
Study 1: PDE4B Inhibition
A study published in a patent revealed that various derivatives of this compound demonstrated significant inhibition of PDE4B activity in vitro. The most potent compounds showed IC50 values in the low micromolar range .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound for 24 hours .
Study 3: Neuroprotection
Research exploring the neuroprotective effects of this compound involved models of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with the compound significantly reduced neuronal death and preserved mitochondrial integrity .
Data Summary
Q & A
Q. What are the established synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor compounds such as pyridine derivatives or carbamates. A common approach includes:
Core Formation : Cyclocondensation of pyrazole and oxazine precursors under reflux conditions in aprotic solvents (e.g., THF or DMF).
Functionalization : Introduction of the aldehyde group via formylation reagents (e.g., DMF/POCl₃) at low temperatures (0–5°C).
Purification : Crystallization from ethanol or aqueous mixtures to isolate the final product.
Structural analogs, such as triazolothiadiazines, have been synthesized using similar protocols with sodium hydride for salt formation .
Q. Which analytical methods are critical for confirming the structure of this compound?
- Methodological Answer :
- Elemental Analysis : Validates empirical formula (±0.4% tolerance for C, H, N) after recrystallization .
- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]⁺) with high mass accuracy (e.g., ±0.0003 Da) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aldehyde proton at ~9.8 ppm) and carbon backbone. For example, pyrazolo-oxazine protons appear as multiplet signals in the 4.0–4.5 ppm range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Use dry THF or DMF to minimize side reactions. Evidence shows sodium hydride in THF facilitates efficient salt formation .
- Temperature Control : Maintain low temperatures (<5°C) during aldehyde group introduction to prevent decomposition.
- Crystallization Optimization : Adjust ethanol-water ratios to enhance crystal purity. For analogs, yields improved from 65% to 82% by varying solvent polarity .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Recrystallization : Repurify the compound to remove impurities; reports successful resolution of spectral anomalies via recrystallization from boiling water .
- 2D NMR (COSY, HSQC) : Elucidate complex coupling patterns in fused heterocycles. For example, pyrazolo-oxazine ring protons exhibit vicinal coupling (J = 2–3 Hz) .
- Cross-Validation : Compare HRMS and elemental analysis to confirm molecular integrity .
Q. What in silico tools are suitable for predicting the pharmacological potential of this compound?
- Methodological Answer :
- SwissADME : Predicts drug-likeness, solubility, and lipophilicity (LogP). Analogous triazolothiadiazines showed LogP values comparable to celecoxib, suggesting favorable membrane permeability .
- Molecular Docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs). Structural analogs have demonstrated antiviral and anticancer activity in preliminary studies .
Q. What strategies are effective for functionalizing the pyrazolo-oxazine core to enhance bioactivity?
- Methodological Answer :
- Position 7 Modification : Introduce substituents via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). highlights benzo-fused derivatives with improved metabolic stability .
- Aldehyde Derivatization : Convert the aldehyde to hydrazones or Schiff bases to modulate reactivity. For example, hydrazone derivatives of similar carbaldehydes exhibited enhanced antibacterial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
